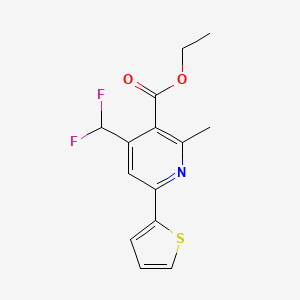
4-(Difluorometil)-2-metil-6-(tiofen-2-il)nicotinato de etilo
Descripción general
Descripción
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate, or ETMN, is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a derivative of nicotinic acid, and is a fluorinated ester of nicotinic acid. It is a white crystalline solid with a melting point of 76-77°C. ETMN has been studied for its potential uses in drug delivery, cancer research, and as a precursor for other synthesized compounds.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del tiofeno, incluido el 4-(Difluorometil)-2-metil-6-(tiofen-2-il)nicotinato de etilo, han demostrado tener una actividad antimicrobiana significativa . Por ejemplo, ciertos compuestos han mostrado efectos antibacterianos potentes contra Staphylococcus aureus, Bacillus subtilis, Escherichia coli y Salmonella typhi .
Actividad Antifúngica
Estos compuestos también muestran una excelente actividad antifúngica contra Candida albicans y Aspergillus niger . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antifúngicos .
Actividad Antioxidante
Los derivados del tiofeno han demostrado poseer actividad antioxidante . Esta propiedad puede ser beneficiosa en el tratamiento de enfermedades causadas por estrés oxidativo .
Actividad Anticorrosiva
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Pueden proteger los metales y otros materiales de la corrosión, extendiendo su vida útil .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno juegan un papel destacado en el avance de los semiconductores orgánicos . Se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .
Actividad Anticancerígena
Ciertos derivados del tiofeno han mostrado una actividad citotóxica efectiva contra la línea celular de cáncer de pulmón humano (A-549) a una dosis de 10 −4 M . Esto sugiere su posible uso en el tratamiento del cáncer .
Actividad Antiinflamatoria
Los derivados del tiofeno exhiben propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .
Propiedades Antihipertensivas y Antiateroscleróticas
Los derivados del tiofeno han demostrado poseer propiedades antihipertensivas y antiateroscleróticas . Esto sugiere su posible uso en el tratamiento de enfermedades cardiovasculares .
Mecanismo De Acción
Target of Action
They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been reported to have a variety of effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, antioxidant, and anticancer activities . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may interact with enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. Additionally, it may bind to specific proteins, altering their conformation and activity, which can lead to downstream effects on cellular processes.
Cellular Effects
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation. It may also interfere with the replication of microbial pathogens, leading to their eradication.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate involves several key interactions at the molecular level. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may also modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit time-dependent changes in their biological activity . Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may undergo metabolic degradation, leading to the formation of active or inactive metabolites. These metabolites can have distinct effects on cellular processes, which may vary over time.
Dosage Effects in Animal Models
The effects of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, such as cytotoxicity or organ damage. Studies have shown that thiophene derivatives can have dose-dependent effects on various biological processes, and Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is likely to follow a similar pattern.
Metabolic Pathways
Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is involved in several metabolic pathways. It may interact with enzymes or cofactors that play a role in its metabolism. For instance, thiophene derivatives are known to undergo oxidative metabolism, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate may also influence the activity of metabolic enzymes, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate can influence its concentration at the target site, thereby affecting its potency and efficacy.
Subcellular Localization
The subcellular localization of Ethyl 4-(difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinate is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and cellular responses.
Propiedades
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-3-19-14(18)12-8(2)17-10(7-9(12)13(15)16)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZINFNJSBMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)


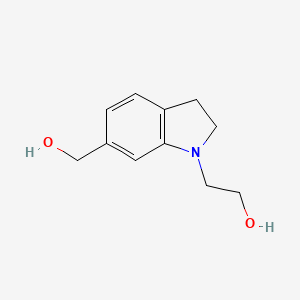
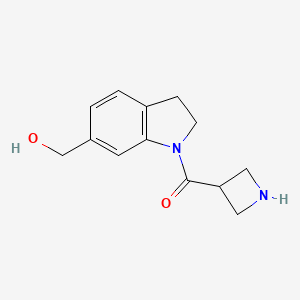
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)
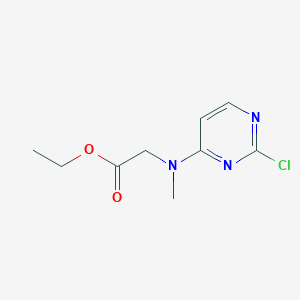
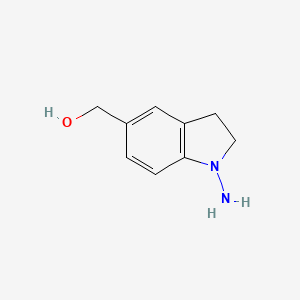
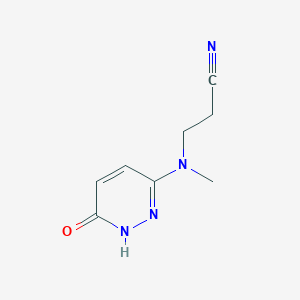
![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)